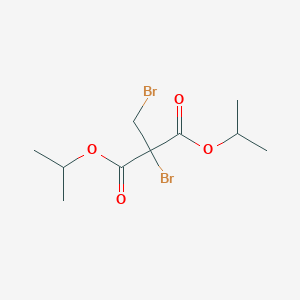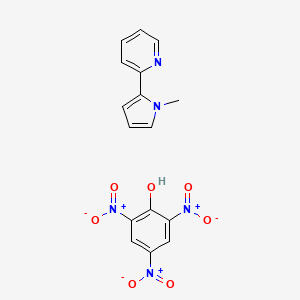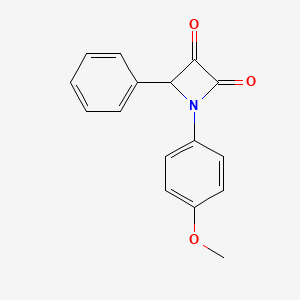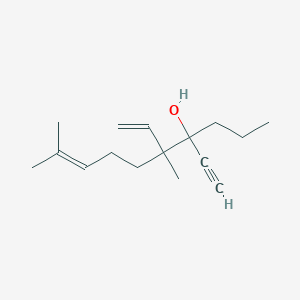
5-Ethenyl-4-ethynyl-5,9-dimethyldec-8-EN-4-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethenyl-4-ethynyl-5,9-dimethyldec-8-EN-4-OL is an organic compound with a complex structure that includes multiple functional groups such as ethenyl, ethynyl, and hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-4-ethynyl-5,9-dimethyldec-8-EN-4-OL typically involves multiple steps, starting from simpler organic molecules. The process may include:
Alkylation: Introduction of ethynyl and ethenyl groups through alkylation reactions.
Hydroxylation: Introduction of the hydroxyl group at the desired position.
Isomerization: Ensuring the correct geometric configuration of the double bonds.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to increase yield and efficiency. The use of specific catalysts and controlled reaction conditions can help in achieving the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethenyl-4-ethynyl-5,9-dimethyldec-8-EN-4-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds.
Substitution: The ethynyl and ethenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using halogens like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may result in alkanes.
Wissenschaftliche Forschungsanwendungen
5-Ethenyl-4-ethynyl-5,9-dimethyldec-8-EN-4-OL has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Ethenyl-4-ethynyl-5,9-dimethyldec-8-EN-4-OL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Ethenyl-5,9-dimethyldec-8-en-4-ol: Lacks the ethynyl group.
4-Ethynyl-5,9-dimethyldec-8-en-4-ol: Lacks the ethenyl group.
5,9-Dimethyldec-8-en-4-ol: Lacks both ethenyl and ethynyl groups.
Uniqueness
The presence of both ethenyl and ethynyl groups in 5-Ethenyl-4-ethynyl-5,9-dimethyldec-8-EN-4-OL makes it unique, providing distinct chemical properties and reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
90315-97-2 |
|---|---|
Molekularformel |
C16H26O |
Molekulargewicht |
234.38 g/mol |
IUPAC-Name |
5-ethenyl-4-ethynyl-5,9-dimethyldec-8-en-4-ol |
InChI |
InChI=1S/C16H26O/c1-7-12-16(17,9-3)15(6,8-2)13-10-11-14(4)5/h3,8,11,17H,2,7,10,12-13H2,1,4-6H3 |
InChI-Schlüssel |
CKTCWYAGRDRDLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C#C)(C(C)(CCC=C(C)C)C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


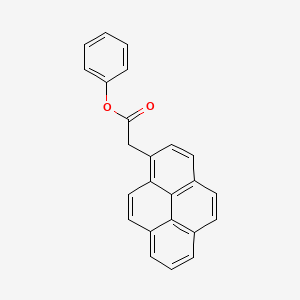
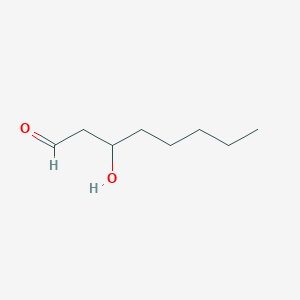
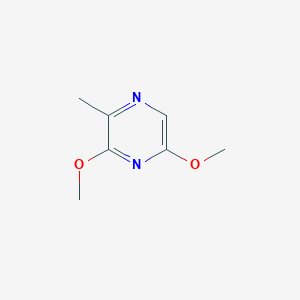
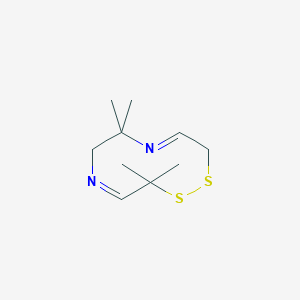
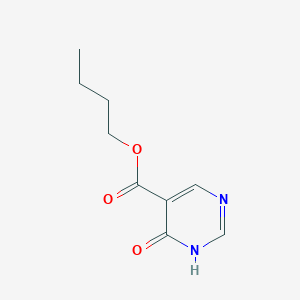
![Ethyl [cyano(phenyl)phosphanyl]acetate](/img/structure/B14362985.png)
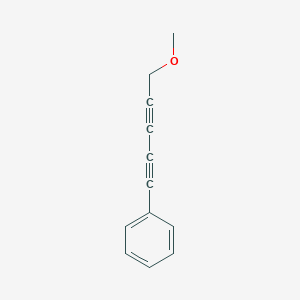
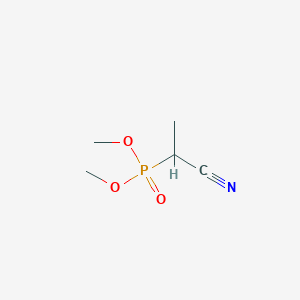
![3-{[2-(2-Methoxynaphthalen-1-yl)-1,3-thiazolidin-3-yl]methyl}pyridine](/img/structure/B14363000.png)
